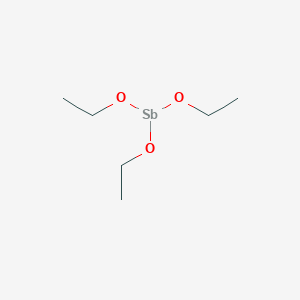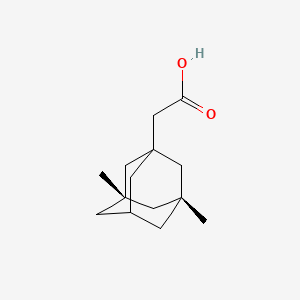
Mts-emca
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-Methanethiosulfonylethyl]-7-methoxycoumarin-4-acetamide is a synthetic organic compound that belongs to the coumarin family. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a methanethiosulfonyl group and a methoxy group attached to the coumarin core, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methanethiosulfonylethyl]-7-methoxycoumarin-4-acetamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Synthesis of 7-methoxycoumarin: This can be achieved through the Pechmann condensation of resorcinol and ethyl acetoacetate in the presence of a strong acid catalyst.
Introduction of the acetamide group: The 7-methoxycoumarin is then reacted with chloroacetyl chloride in the presence of a base to form 7-methoxycoumarin-4-acetyl chloride, which is subsequently treated with ammonia to yield 7-methoxycoumarin-4-acetamide.
Attachment of the methanethiosulfonyl group: The final step involves the reaction of 7-methoxycoumarin-4-acetamide with methanethiosulfonyl chloride in the presence of a base to form N-[2-Methanethiosulfonylethyl]-7-methoxycoumarin-4-acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-[2-Methanethiosulfonylethyl]-7-methoxycoumarin-4-acetamide can undergo various chemical reactions, including:
Oxidation: The methanethiosulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methanethiosulfonyl group, yielding the corresponding thiol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
科学研究应用
N-[2-Methanethiosulfonylethyl]-7-methoxycoumarin-4-acetamide has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its coumarin core, which exhibits strong fluorescence.
Biology: Employed in the study of enzyme activities, particularly those involving thiol groups.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of new materials with specific optical properties.
作用机制
The mechanism by which N-[2-Methanethiosulfonylethyl]-7-methoxycoumarin-4-acetamide exerts its effects involves the interaction of its functional groups with molecular targets. The methanethiosulfonyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The coumarin core can intercalate with DNA, disrupting its structure and function. These interactions can lead to the modulation of various biological pathways, including those involved in cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
7-Methoxycoumarin: Lacks the methanethiosulfonyl group, resulting in different chemical reactivity and biological activity.
Coumarin-4-acetamide: Lacks both the methoxy and methanethiosulfonyl groups, leading to reduced fluorescence and different biological interactions.
N-[2-Methanethiosulfonylethyl]-coumarin: Lacks the methoxy group, which may affect its solubility and reactivity.
Uniqueness
N-[2-Methanethiosulfonylethyl]-7-methoxycoumarin-4-acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methanethiosulfonyl group allows for covalent modification of thiol-containing biomolecules, while the methoxy group enhances its solubility and fluorescence properties.
属性
分子式 |
C15H17NO6S2 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC 名称 |
2-(7-methoxy-2-oxochromen-4-yl)-N-(2-methylsulfonylsulfanylethyl)acetamide |
InChI |
InChI=1S/C15H17NO6S2/c1-21-11-3-4-12-10(8-15(18)22-13(12)9-11)7-14(17)16-5-6-23-24(2,19)20/h3-4,8-9H,5-7H2,1-2H3,(H,16,17) |
InChI 键 |
BOKNGTDPEVTTTD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCSS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



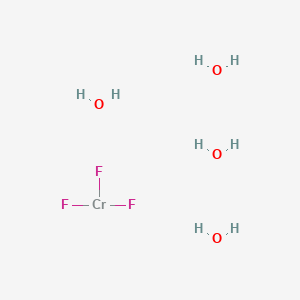
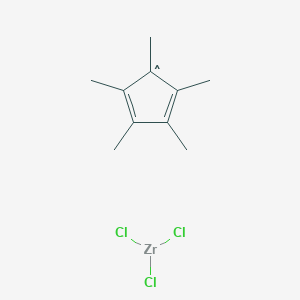
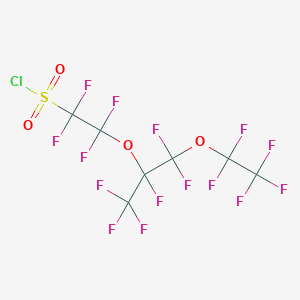
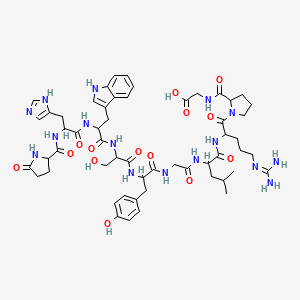





![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B12062133.png)
